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Compound of Interest

Compound Name: GSK 650394

Cat. No.: B1672397 Get Quote

Technical Support Center: GSK650394 In Vivo
Studies
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing the SGK1 inhibitor, GSK650394, in in vivo

experiments. The information provided is intended to help overcome challenges related to the

compound's low oral bioavailability and to provide clarity on its mechanism of action.

Frequently Asked Questions (FAQs)
Q1: What is GSK650394 and what is its primary mechanism of action?

GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase

1 (SGK1) and, to a lesser extent, SGK2.[1][2] It functions as an ATP-competitive inhibitor.[3]

SGK1 is a serine/threonine kinase involved in various cellular processes, including cell growth,

proliferation, and survival. By inhibiting SGK1, GSK650394 can modulate downstream

signaling pathways.[3]

Q2: What are the known physicochemical properties of GSK650394?

The key physicochemical properties of GSK650394 are summarized in the table below. Its low

aqueous solubility is a primary contributor to its challenging oral bioavailability.
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Property Value Reference

Molecular Weight 382.45 g/mol [1]

Formula C₂₅H₂₂N₂O₂ [1]

Solubility

Soluble to 100 mM in DMSO.

Poorly soluble in aqueous

solutions.

[1]

Purity ≥97% [1]

CAS Number 890842-28-1 [1]

Q3: What is the reported oral bioavailability of GSK650394 and what factors contribute to it?

The oral bioavailability of GSK650394 in rats has been reported to be approximately 9%. This

low bioavailability is attributed to several factors:

Low aqueous solubility: As a lipophilic compound, GSK650394 has poor solubility in

gastrointestinal fluids.

Instability in acidic conditions: The compound may degrade in the acidic environment of the

stomach.

Extensive first-pass metabolism: GSK650394 undergoes significant glucuronidation in the

intestine and liver, reducing the amount of active compound reaching systemic circulation.

Q4: What are some suggested formulations to improve the in vivo delivery of GSK650394?

While direct comparative studies on the bioavailability of different oral formulations are limited,

several vehicles have been used for in vivo administration. The choice of formulation will

depend on the route of administration and the experimental model.
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Route of Administration Formulation Composition

Oral (Suspension)
5 mg/mL in Carboxymethylcellulose sodium

(CMC-Na) solution.

Oral / Intraperitoneal (Solution/Suspension)

A solution/suspension can be prepared using

DMSO, PEG300, and Tween 80 in saline or

water. One example protocol involves dissolving

GSK650394 in DMSO, then adding PEG300,

followed by Tween 80, and finally saline or water

to the desired volume.

Oral (in Corn Oil)
A solution can be prepared by dissolving a

DMSO stock solution of GSK650394 in corn oil.

Intraperitoneal

GSK650394 has been administered

intraperitoneally in various studies, often

dissolved in a vehicle containing DMSO.

Intratumoral

For xenograft models, GSK650394 has been

injected directly into the tumor in a solution of

1% Phosphate Buffered Saline (PBS).

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause(s) Suggested Solution(s)

Low or variable drug exposure

in vivo after oral administration.

Poor solubility and dissolution

in the gastrointestinal tract.

Degradation in the acidic

stomach environment. High

first-pass metabolism.

Consider using a formulation

that enhances solubility, such

as a self-emulsifying drug

delivery system (SEDDS), a

solid dispersion, or a

nanoparticle formulation. Co-

administration with an inhibitor

of glucuronidation could be

explored, though this would

require careful consideration of

potential drug-drug

interactions. For preclinical

studies, consider alternative

routes of administration like

intraperitoneal or intravenous

injection to bypass first-pass

metabolism and ensure

consistent exposure.

Precipitation of the compound

upon dilution of DMSO stock

solution.

GSK650394 is poorly soluble

in aqueous solutions. High

concentrations of DMSO can

be toxic to animals.

Prepare the formulation using

a co-solvent system. A

common approach is to

dissolve GSK650394 in a

minimal amount of DMSO and

then dilute it with a vehicle

containing PEG300 and Tween

80 before adding the aqueous

component. Prepare fresh

formulations immediately

before use and ensure

thorough mixing.

Inconsistent results in

xenograft tumor models.

Uneven distribution of the drug

within the tumor following

systemic administration.

Consider direct intratumoral

injection to ensure the drug

reaches the target site at a

sufficient concentration. This

can provide more consistent
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results for evaluating local

tumor response.

Difficulty in assessing target

engagement in vivo.

Lack of a reliable

pharmacodynamic marker.

Monitor the phosphorylation

status of a known downstream

target of SGK1, such as

Nedd4-2, in tumor or surrogate

tissues. A decrease in the

phosphorylation of Nedd4-2

would indicate successful

target engagement by

GSK650394.

Experimental Protocols & Data
Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for GSK650394 in rats.

Administrat
ion Route

Dose
Bioavailabil
ity (%)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Intravenous 2 mg/kg 100 - - -

Oral
2, 5, and 10

mg/kg
~9 - - -

Note: Specific Cmax, Tmax, and AUC values for different oral formulations are not readily

available in the literature for a direct comparison.

In Vivo Formulation Protocols
1. Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Administration

Objective: To prepare a homogeneous suspension of GSK650394 for oral gavage.

Materials: GSK650394 powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g.,

0.5% or 1% w/v in water).
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Procedure:

Weigh the required amount of GSK650394 powder.

Prepare the desired concentration of CMC-Na solution in sterile water.

Gradually add the GSK650394 powder to the CMC-Na solution while vortexing or stirring

continuously to ensure a uniform suspension.

For a 5 mg/mL suspension, add 5 mg of GSK650394 to 1 mL of CMC-Na solution.

Administer the suspension immediately after preparation via oral gavage.

2. Co-solvent Formulation for Oral/Intraperitoneal Administration

Objective: To prepare a clear solution or fine suspension of GSK650394 for injection or oral

administration.

Materials: GSK650394 powder, DMSO, PEG300, Tween 80, sterile saline or water.

Procedure (Example for a 1 mL working solution):

Prepare a stock solution of GSK650394 in DMSO (e.g., 10 mg/mL).

To 400 µL of PEG300, add 50 µL of the 10 mg/mL GSK650394 DMSO stock solution. Mix

thoroughly until the solution is clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 500 µL of sterile saline or water to bring the final volume to 1 mL.

Use the final solution immediately for administration.

Visualizations
SGK1 Signaling Pathway
The following diagram illustrates the signaling pathway involving SGK1 and the point of

inhibition by GSK650394. Growth factors or hormones activate PI3K, leading to the production
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of PIP3. This recruits PDK1 and mTORC2, which in turn phosphorylate and activate SGK1.

Activated SGK1 then phosphorylates downstream targets such as the ubiquitin ligase Nedd4-2

and the transcription factor FOXO3a, affecting processes like ion channel regulation, cell

survival, and proliferation. GSK650394 acts by directly inhibiting the kinase activity of SGK1.
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Caption: SGK1 signaling pathway and GSK650394 inhibition.

Experimental Workflow: Improving GSK650394
Bioavailability
The following diagram outlines a logical workflow for researchers aiming to improve the in vivo

bioavailability of GSK650394 for their studies.
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Caption: Workflow for improving GSK650394 in vivo bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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